molecular formula C14H23NO2Si B593958 4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide CAS No. 1337980-46-7

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide

Cat. No.: B593958
CAS No.: 1337980-46-7
M. Wt: 265.428
InChI Key: JUNOBLCHWJEIDZ-UHFFFAOYSA-N
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Description

The tert-Butyldimethylsilyl (TBDMS) group is a protective group used in organic synthesis. It is used to protect hydroxyl groups from reacting during a chemical reaction . The compound you mentioned seems to be a benzamide derivative with a TBDMS-protected hydroxyl group.


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding alcohol or phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base . The exact synthesis procedure for “4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide” would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of such compounds typically includes a benzamide core with a TBDMS-protected hydroxyl group attached. The exact structure would depend on the position of the groups on the benzene ring .


Chemical Reactions Analysis

TBDMS ethers are stable to a variety of reaction conditions, but can be cleaved under acidic conditions or by fluoride ions . The exact reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present.


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the exact structure. For example, the compound 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde has a boiling point of 224-226 °C and a density of 0.957 g/mL at 25 °C .

Scientific Research Applications

Radioligand Synthesis

4-((tert-Butyldimethylsilyl)oxy)-N-methylbenzamide has been used in the synthesis of radioligands, specifically [(3)H]PSB-13253, a potent and selective GPR35 agonist. This involves radiolabeling through methylation followed by ester hydrolysis, providing insights into receptor binding affinity and selectivity for GPR35, a target for various biological studies (D. Thimm et al., 2013).

Directed Metalation

N-tert-Butyl-N-methyl-2-methoxybenzamide, closely related to this compound, demonstrates its utility in directed metalation reactions. This process has been used to synthesize various organic compounds, showcasing its importance in organic synthesis and drug discovery (D. Reitz & S. M. Massey, 1990).

Gas Chromatography and Mass Spectrometry

The tert-butyldimethylsilyl derivatives of oxyanions, including those derived from N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, have been analyzed using gas chromatography and mass spectrometry. This technique is crucial for chemical analysis, particularly in identifying and quantifying various compounds in complex mixtures (T. Mawhinney, 1983).

Synthesis of Complex Organic Molecules

In the synthesis of complex organic molecules, such as cryptophycin-24 (Arenastatin A), tert-butyldimethylsilyl groups, akin to those in this compound, play a crucial role. These groups are used for protection during synthesis and later removed, demonstrating the importance of this compound in the synthesis of bioactive molecules (M. Eggen et al., 2000).

Metabolic Studies

The compound has been used in studies exploring the metabolic conversion of various benzamides. This research is significant in understanding the metabolism of related compounds in biological systems (D. Ross et al., 1983).

Mechanism of Action

The mechanism of action would depend on the specific reaction being carried out. In general, TBDMS-protected alcohols can act as nucleophiles in various reactions .

Safety and Hazards

Safety data sheets indicate that compounds with the TBDMS group can cause serious eye damage. Protective equipment such as gloves and eye protection should be worn when handling these compounds .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2Si/c1-14(2,3)18(5,6)17-12-9-7-11(8-10-12)13(16)15-4/h7-10H,1-6H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOBLCHWJEIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855841
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337980-46-7
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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